3-Deoxy-D-manno-2-octulosonic acid ammonium salt

Description

Levoglucosan (1,6-anhydro-β-D-glucopyranose) is a cellulose pyrolysis product and a key molecular tracer for biomass burning in atmospheric particulate matter (PM) . It is the most abundant particle-phase organic compound in wood smoke, with concentrations ranging from 173–963 ng m⁻³ in regions like Lombardy, Italy, where it contributes 1.5–2.5% of organic carbon (OC) content . Its stability in the atmosphere and specificity to cellulose combustion make it a critical biomarker for studying air quality and human exposure to wildfire emissions .

Properties

IUPAC Name |

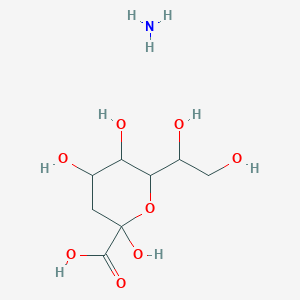

azane;6-(1,2-dihydroxyethyl)-2,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O8.H3N/c9-2-4(11)6-5(12)3(10)1-8(15,16-6)7(13)14;/h3-6,9-12,15H,1-2H2,(H,13,14);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJBBKGYARWWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(CO)O)O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553875 | |

| Record name | 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-70-2 | |

| Record name | 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Pathway and Conditions

-

Acetylation and Bromination : D-Lyxose (2 ) is acetylated to form 1,2,3,4-tetra-O-acetyl-α-D-lyxopyranose, followed by bromination at the anomeric position to yield 1,2,3,4-tetra-O-acetyl-5-bromo-α-D-lyxopyranose (3 ).

-

Radical Coupling : Intermediate 3 undergoes radical-mediated coupling with tert-butyl 2-(tributylstannylmethyl)propenoate (6 ) under UV irradiation. This step forms a critical C5–C6 bond, establishing the octulosonic acid backbone.

-

Deprotection and Reduction : The tert-butyl ester is hydrolyzed under acidic conditions, and subsequent reduction with sodium borohydride generates 2,3-dideoxy-2-methylene-D-manno-octonic acid (9 ).

-

Ozonolysis : Cleavage of the exocyclic double bond in 9 via ozonolysis followed by reductive workup yields 3-deoxy-D-manno-2-octulosonic acid, which is neutralized with ammonium hydroxide to form the final ammonium salt (10 ).

Key Advantages

-

High stereoselectivity at C6 due to radical intermediate stability.

-

Avoids harsh glycosylation conditions.

Cyanohydrin Synthesis from 2-Deoxyheptoses

This method, described in the Canadian Journal of Chemistry (1969), utilizes 2-deoxyheptoses as starting materials to construct the KDO skeleton via cyanohydrin formation.

Reaction Pathway and Conditions

-

Cyanohydrin Formation : 2-Deoxy-D-galacto-heptose is treated with sodium cyanide in aqueous solution, resulting in nucleophilic addition to the carbonyl group. This produces a mixture of epimeric 3-deoxyoctonic acid cyanohydrins.

-

Oxidation and Lactonization : The cyanohydrins undergo oxidation with aqueous bromine at pH 5–6, converting nitriles to carboxylic acids. Spontaneous lactonization forms the 2-octulosonic acid ring structure.

-

Ammonium Salt Formation : The free acid is neutralized with ammonium hydroxide, yielding the final product.

Key Advantages

-

Utilizes readily available 2-deoxy sugars.

-

Scalable due to straightforward aqueous-phase reactions.

Wittig Reaction Approach

Kochetkov et al. developed an alternative route using the Wittig reaction to introduce unsaturation, facilitating subsequent functionalization.

Reaction Pathway and Conditions

-

Wittig Olefination : A monosaccharide-derived aldehyde reacts with a stabilized ylide (e.g., Ph₃P=CHCO₂R) to form a 3,4-dideoxyglyculos-3-enoic acid ester.

-

Lactonization : Acidic hydrolysis induces cyclization, forming the 2-octulosonic acid lactone.

-

Ring Opening and Neutralization : The lactone is hydrolyzed under basic conditions and treated with ammonium chloride to precipitate the ammonium salt.

Key Advantages

-

Introduces unsaturation for selective functionalization.

-

Compatible with diverse monosaccharide precursors.

Chemical Reactions Analysis

Types of Reactions: 3-Deoxy-D-manno-2-octulosonic acid ammonium salt undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by specific oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to produce reduced forms of the compound.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

A. Microbiology and Bacterial Research

Kdo's role as a component of LPS makes it vital for studying bacterial physiology and pathogenicity:

- LPS Structure and Function : Kdo is essential for maintaining the structural integrity of the bacterial cell wall, which protects against environmental stresses and contributes to virulence.

- K-Antigens : Found in certain Gram-negative bacteria, Kdo contributes to capsule formation, influencing immune evasion strategies.

Case Study: LPS and Immune Response

Research has shown that Kdo-containing LPS can trigger host immune responses via toll-like receptors (TLRs), leading to cytokine production that can either help clear infections or result in harmful inflammation .

B. Development of Antibacterial Agents

Given its fundamental role in bacterial cell wall synthesis, Kdo is a target for developing novel antibacterial therapies:

- Inhibitors of Kdo Biosynthesis : Compounds that inhibit enzymes involved in Kdo biosynthesis are being explored as potential antibiotics.

Case Study: Antibiotic Development

Studies have identified specific inhibitors targeting CMP-KDO synthetase, an enzyme crucial for Kdo synthesis, demonstrating reduced bacterial viability in vitro .

C. Vaccine Development

Kdo's immunogenic properties make it a candidate for vaccine development:

- Vaccine Adjuvants : Kdo can enhance immune responses when used as an adjuvant in vaccines against Gram-negative bacterial infections.

Case Study: Vaccine Efficacy

Clinical trials have shown that vaccines incorporating Kdo can elicit stronger immune responses compared to those without it, suggesting its utility in enhancing vaccine effectiveness .

Biochemical Analysis

Kdo's biochemical properties allow it to be used in various assays:

- Marker for LPS Presence : Researchers utilize Kdo as a marker to quantify LPS levels in biological samples, aiding in studies related to bacterial load and infection severity.

Industrial Applications

Kdo is also utilized in industrial settings for producing biochemical assays and research reagents:

- Biochemical Assays : Its role as a standard component in assays helps quantify bacterial components in research settings.

Mechanism of Action

The mechanism of action of 3-Deoxy-D-manno-2-octulosonic acid ammonium salt involves its incorporation into the lipopolysaccharides of Gram-negative bacteria. It ensures the connection between lipid A, the hydrophobic glucosamine-based phospholipid anchor of lipopolysaccharides, and the outer core and O-antigen . This connection is crucial for maintaining the integrity and functionality of the bacterial cell wall .

Comparison with Similar Compounds

Mannosan and Galactosan

Mannosan (1,6-anhydro-β-D-mannopyranose) and galactosan (1,6-anhydro-β-D-galactopyranose) are stereoisomers of levoglucosan, produced from the pyrolysis of hemicellulose (mannan and galactan polymers, respectively). Key distinctions include:

- Sources: While levoglucosan derives from cellulose, mannosan and galactosan originate from hemicellulose, making their ratios (e.g., levoglucosan/mannosan) indicative of fuel type (e.g., softwood vs. hardwood) .

- Analytical Performance : All three compounds are quantified using high-performance anion-exchange chromatography (HPAEC) or gas chromatography/mass spectrometry (GC/MS). Detection limits for these methods are comparable, ranging from 0.001–0.002 µg mL⁻¹ in solution .

Table 1: Analytical Parameters for Anhydrosugar Detection

| Compound | LOD (µg mL⁻¹) | Primary Source | Atmospheric Stability |

|---|---|---|---|

| Levoglucosan | 0.001–0.002 | Cellulose pyrolysis | High (>7 days) |

| Mannosan | 0.001–0.002 | Hemicellulose pyrolysis | Moderate |

| Galactosan | 0.001–0.002 | Hemicellulose pyrolysis | Moderate |

Methyl-β-D-Arabinopyranoside

This structurally related compound is used as an internal standard (ISTD) in levoglucosan analysis via HPAEC-MS. Unlike isotopically labeled levoglucosan-¹³C₆, methyl-β-D-arabinopyranoside avoids ion suppression and reduces costs due to its distinct retention time and lower price .

Comparison with Pyrolysis Byproducts

Glyceraldehyde and Furans

During cellulose pyrolysis, inorganic salts (e.g., K⁺, Cl⁻) or ash in feedstocks suppress levoglucosan formation, shifting product dominance to glyceraldehyde and furans (e.g., furfural). For example:

- Salt Effects : The addition of switchgrass ash reduces levoglucosan yield by 60–80%, with glyceraldehyde becoming the primary product .

- Feedstock Pretreatment: Demineralization via acid washing enhances levoglucosan yields (5–80% of total carbon), whereas untreated lignocellulose favors low molecular weight compounds like furans .

Table 2: Pyrolysis Product Yields Under Different Conditions

| Condition | Levoglucosan Yield | Dominant Alternative Product |

|---|---|---|

| Demineralized cellulose | 60–80% | None |

| Cellulose + K⁺/Cl⁻ | 10–20% | Glyceraldehyde |

| Herbaceous cellulose-lignin | 30–40% | Furans |

Arabitol and Mannitol

Methanol extraction achieves >65% recovery for all three compounds, but levoglucosan’s atmospheric relevance contrasts with arabitol and mannitol, which are primarily biogenic (e.g., fungal spores) .

Biomarker Potential

Levoglucosan outperforms other proposed biomarkers (e.g., urinary methoxyphenols) in specificity and abundance. Mice exposed to wood smoke showed 5–10× higher urinary levoglucosan levels than controls, underscoring its utility in epidemiological studies .

Biological Activity

3-Deoxy-D-manno-2-octulosonic acid (KDO) is a crucial monosaccharide found in the lipopolysaccharides (LPS) of Gram-negative bacteria. The ammonium salt form of KDO has garnered attention due to its potential applications in pharmaceuticals, particularly as an antibacterial agent targeting the biosynthesis of bacterial cell wall components. This article explores the biological activity of 3-Deoxy-D-manno-2-octulosonic acid ammonium salt, including its synthesis, enzymatic interactions, and implications for antibiotic development.

- Molecular Formula : C8H14O8·H3N

- Molecular Weight : 255.22 g/mol

- CAS Number : 103404-70-2

- Purity : >95% (HPLC)

Synthesis of KDO Ammonium Salt

The synthesis of this compound can be achieved through several methodologies:

- KDO Aldolase-Catalyzed Reactions : This enzymatic approach utilizes KDO aldolase to catalyze the condensation of D-arabinose and pyruvate, yielding D-KDO with high yields (up to 67%).

- Radical Alkyl-Alkenyl Cross Coupling : A method starting from D-mannose that forms key carbon-carbon bonds necessary for constructing the KDO framework.

- Vinyl Carbanion Chemistry : Utilizes β-C-lithiated acrylamide as a pyruvate β-carbanion equivalent for diastereoselective synthesis.

These synthetic routes enhance the accessibility of KDO for further biological studies and applications in drug development .

Role in Bacterial Pathogenesis

KDO is integral to the structure of LPS, which plays a critical role in the virulence of Gram-negative bacteria. The presence of KDO in LPS contributes to:

- Cell Membrane Integrity : KDO is essential for maintaining the structural integrity of bacterial membranes.

- Immune Evasion : LPS containing KDO can modulate host immune responses, aiding bacterial survival .

Antibacterial Potential

Research indicates that synthetic analogues of KDO may serve as inhibitors of CMP-KDO synthetase, an enzyme crucial for LPS biosynthesis. Inhibition of this enzyme could disrupt bacterial cell wall formation, presenting a novel target for antibiotic development .

Case Study 1: Inhibition of Bacterial Growth

A study demonstrated that derivatives of KDO effectively inhibited the growth of various Gram-negative bacteria by targeting LPS biosynthesis pathways. The analogues showed a significant reduction in bacterial viability, suggesting their potential as lead compounds for new antibiotics .

Case Study 2: Enzymatic Activity Assessment

Research assessing α-KDOase activity in oysters revealed insights into the metabolic pathways involving KDO. The study indicated that KDO participates in various enzymatic reactions, influencing lipid metabolism and potentially affecting bacterial interactions within host organisms .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.